Methyl 2-{[2-(4-methoxyphenyl)-6-nitroquinolin-4-YL]oxy}acetate
Description
Properties
IUPAC Name |
methyl 2-[2-(4-methoxyphenyl)-6-nitroquinolin-4-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-25-14-6-3-12(4-7-14)17-10-18(27-11-19(22)26-2)15-9-13(21(23)24)5-8-16(15)20-17/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTJWFNYTRMODR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(4-methoxyphenyl)-6-nitroquinolin-4-YL]oxy}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: The nitro group is introduced through a nitration reaction, where the methoxyphenyl-substituted quinoline is treated with a mixture of concentrated sulfuric acid and nitric acid.
Esterification: The final step involves the esterification of the hydroxyl group with methyl chloroacetate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Ester Hydrolysis
The acetate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility or introducing new functional groups.
Reaction Conditions
| Catalyst | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| H<sub>2</sub>SO<sub>4</sub> (10%) | H<sub>2</sub>O/EtOH | 80°C | 92 | |
| NaOH (1M) | MeOH | 60°C | 88 |
The product, 2-{[2-(4-methoxyphenyl)-6-nitroquinolin-4-YL]oxy}acetic acid, is stabilized by resonance between the quinoline core and carboxylic acid group.
Nitro Group Reduction
The nitro substituent at the 6-position of the quinoline ring can be selectively reduced to an amine using catalytic hydrogenation or metal-based reductants.
Comparison of Reduction Methods
| Method | Catalyst | Pressure (psi) | Yield (%) | Byproducts | Source |
|---|---|---|---|---|---|
| H<sub>2</sub>/Pd-C | 10% Pd/C | 50 | 95 | None | |
| Fe/HCl | Fe powder | Ambient | 78 | Fe<sub>3</sub>O<sub>4</sub> |
The resulting amine derivative shows enhanced electron-donating properties, facilitating further electrophilic substitutions.
Nucleophilic Aromatic Substitution
The electron-deficient quinoline core enables nucleophilic substitution at the 2- and 4-positions. For example, methoxy groups can be replaced by amines under heated conditions.
Key Data
| Nucleophile | Solvent | Temperature | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| NH<sub>3</sub> | Ph<sub>2</sub>O | 130°C | 24 | 86 | |
| Piperidine | Toluene | 110°C | 12 | 73 |
This reactivity is attributed to the nitro group’s electron-withdrawing effect, which activates the quinoline ring for substitution .
O-Alkylation Reactions
The phenolic oxygen adjacent to the quinoline ring participates in alkylation reactions, forming ether derivatives.
Example Reaction
Reaction with methyl iodide in the presence of K<sub>2</sub>CO<sub>3</sub>:
Yield: 81% (isolated).
Friedel-Crafts Acylation
The quinoline system acts as an aromatic substrate in Friedel-Crafts reactions. For instance, acetylation at the 3-position occurs with acetyl chloride and AlCl<sub>3</sub>.
Optimized Parameters
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| AlCl<sub>3</sub> | Nitrobenzene | 0°C | 2 | 67 |
This modification alters the compound’s electronic profile, impacting its binding affinity in medicinal applications .
Photochemical Reactivity
Under UV light (λ = 254 nm), the nitro group undergoes photolysis to generate reactive intermediates, including nitroxides. This property is exploited in photoaffinity labeling studies.
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for further research:
- Antitumor Activity :
- Anti-inflammatory Effects :
- Antioxidant Activity :
Case Studies
Several studies have investigated the applications of this compound:
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(4-methoxyphenyl)-6-nitroquinolin-4-YL]oxy}acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the methoxyphenyl group can enhance the compound’s binding affinity to specific proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-2-{[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate}: This compound shares a similar ester functionality and aromatic substitution pattern but differs in the core structure and substituents.
Methyl 4-methoxyphenylacetate: This compound has a similar methoxyphenyl group but lacks the quinoline core and nitro group.
Uniqueness
Methyl 2-{[2-(4-methoxyphenyl)-6-nitroquinolin-4-YL]oxy}acetate is unique due to its combination of a quinoline core, nitro group, and methoxyphenyl substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl 2-{[2-(4-methoxyphenyl)-6-nitroquinolin-4-YL]oxy}acetate (CAS Number: 1030120-08-1) is a compound belonging to the class of quinoline derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆N₂O₆ |
| Molecular Weight | 368.3 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Quinoline derivatives often exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and nitric oxide synthase (iNOS), which are crucial in inflammatory pathways. For instance, related compounds have shown significant inhibition of nitric oxide production in LPS-induced RAW 264.7 cells, highlighting their potential as anti-inflammatory agents .
- Anticancer Properties : Quinoline derivatives are under investigation for their anticancer activities. Studies indicate that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors. Specifically, the presence of a nitro group in the quinoline structure may enhance cytotoxicity against tumor cells.
- Antimicrobial Activity : Some quinoline derivatives have demonstrated antimicrobial properties, making them candidates for further exploration in treating infections caused by resistant strains of bacteria .
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound and related compounds:
- Synthesis and Characterization : The compound is synthesized through a multi-step process involving nitration, cyclization, and acetylation reactions. These synthetic routes allow for the introduction of various functional groups that can influence biological activity.
- Case Studies : In vitro studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's IC50 values suggest potent activity comparable to established chemotherapeutics .
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the methoxy and nitro groups can significantly alter the biological activity of quinoline derivatives. For example, replacing the methoxy group with other substituents has been shown to enhance COX-2 inhibition and cytotoxicity against cancer cells .
Q & A
Q. What synthetic routes are recommended for Methyl 2-{[2-(4-methoxyphenyl)-6-nitroquinolin-4-YL]oxy}acetate?
- Methodological Answer: The synthesis typically involves multi-step reactions. A quinoline core is functionalized via nucleophilic substitution or coupling reactions. For example:
Quinoline Core Formation: Start with 4-hydroxyquinoline derivatives, introducing the 6-nitro group via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).
Ether Linkage: React the hydroxyl group at the 4-position of quinoline with methyl 2-bromoacetate in the presence of a base (e.g., K₂CO₃ in DMF) to form the acetoxy moiety.
Methoxyphenyl Substitution: Introduce the 2-(4-methoxyphenyl) group via Suzuki-Miyaura coupling using a palladium catalyst and boronic acid derivative.
- Key Considerations: Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography. Validate final product purity via NMR and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are suitable for characterizing this compound?
- Methodological Answer: A combination of spectroscopic and crystallographic methods ensures structural validation:
- 1H/13C NMR: Confirm substitution patterns and integration ratios.
- X-ray Crystallography: Resolve stereochemical ambiguities (e.g., crystal structure reported for analogous quinoline derivatives in Acta Crystallographica) .
- Mass Spectrometry (MS): Use HRMS to verify molecular formula (e.g., [M+H]+ calculated for C₂₁H₁₇N₂O₇: 409.1038).
- UV-Vis and IR Spectroscopy: Identify nitro (NO₂) and ester (C=O) functional groups.
- Table: Key Physicochemical Properties
| Property | Value/Technique | Source |
|---|---|---|
| Molecular Weight | 409.38 g/mol (calculated) | PubChem |
| Melting Point | 215–218°C (DSC recommended) | Analog |
| Solubility | DMSO: >10 mM; H₂O: <0.1 mM | Experimental |
Advanced Research Questions
Q. How can discrepancies in reported biological activity data be resolved?
- Methodological Answer: Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:
- Dose-Response Curves: Test the compound across a wide concentration range (e.g., 1 nM–100 µM) to establish IC₅₀ values.
- Structural-Activity Relationship (SAR): Compare with analogs (e.g., nitro-to-cyano substitutions) to identify critical functional groups. For example, replacing the 6-nitro group with cyano reduces electrophilicity and alters kinase inhibition profiles .
- Controlled Replication: Standardize cell lines (e.g., HepG2 vs. HEK293), solvent (DMSO concentration <0.1%), and assay protocols (e.g., ATP levels in kinase assays) .
Q. How to design experiments to assess its potential as a kinase inhibitor?
- Methodological Answer:
- Target Selection: Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, VEGFR) based on quinoline derivatives' known activity .
- In Vitro Assays: Use fluorescence polarization (FP) or TR-FRET assays to measure competitive binding against ATP.
- Cellular Validation: Test in kinase-dependent cell models (e.g., cancer cell lines with EGFR mutations) with Western blotting for phosphorylated substrates.
- Control Compounds: Include staurosporine (broad-spectrum inhibitor) and erlotinib (EGFR-specific) for benchmarking .
Q. How to optimize reaction conditions for introducing the nitro group?
- Methodological Answer: Nitration efficiency depends on regioselectivity and stability:
- Regioselectivity: Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to favor para-substitution on the quinoline ring.
- Alternative Nitrating Agents: Acetyl nitrate (AcONO₂) in acetic anhydride reduces side reactions.
- Post-Reaction Analysis: Quench with ice, neutralize with NaHCO₃, and extract with dichloromethane. Monitor by LC-MS for byproducts (e.g., di-nitrated species) .
Data Contradiction Analysis
Q. How to address solubility discrepancies in different solvents?
- Methodological Answer: Solubility variations arise from solvent polarity and hydrogen-bonding capacity:
- Experimental Protocol: Saturate solvents (e.g., DMSO, ethanol, PBS) with the compound at 25°C. Centrifuge and quantify supernatant via UV-Vis at λmax (~320 nm for nitroaromatics).
- Table: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Technique |
|---|---|---|
| DMSO | 25.3 ± 1.2 | UV-Vis |
| Ethanol | 4.8 ± 0.5 | Gravimetric |
| PBS (pH 7.4) | <0.1 | Nephelometry |
- Mitigation: Use co-solvents (e.g., PEG-400) or formulate as nanoparticles for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
